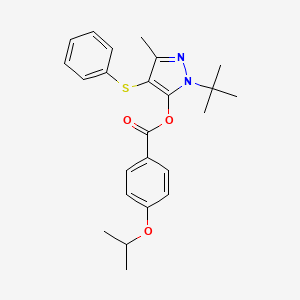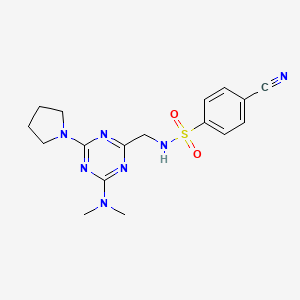![molecular formula C19H14F3N3O4 B2735506 N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-31-9](/img/structure/B2735506.png)
N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide is a useful research compound. Its molecular formula is C19H14F3N3O4 and its molecular weight is 405.333. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and characterization of related pyridazine and pyrazolo[1,5-a]pyrimidine derivatives demonstrate the compound's relevance in creating new molecules with potential cytotoxic activities against cancer cells. These efforts are part of broader research aimed at discovering novel therapeutic agents (Hassan, Hafez, & Osman, 2014).
Research on 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethoxyphenyl)pyridazine derivatives highlights their herbicidal activities, showing the agricultural applications of compounds with similar structures. These derivatives were found to possess excellent herbicidal activities, contributing to advancements in pest management science (Xu et al., 2012).
Medicinal Chemistry Applications
The exploration of ibuprofen analogs, including N-hydroxy methyl derivative compounds, underscores the search for new anti-inflammatory medications. This research contributes to the ongoing development of more effective and safer anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).
Another study focused on the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, underlining the compound's potential in cancer treatment by halting tumor growth in specific cancer models (Schroeder et al., 2009).
Antioxidant and Antimicrobial Activities
Novel N-pyrrolylhydrazide hydrazones were synthesized and assessed for their antioxidant activity and safety. This research adds to the knowledge base on compounds that could serve as protective agents against oxidative stress, with implications for various health conditions (Tzankova et al., 2020).
The synthesis and evaluation of c-Met kinase inhibitors, involving novel pyridazine derivatives, indicate the therapeutic potential of such compounds in treating cancer by inhibiting tumor cell growth and proliferation (Liu et al., 2020).
Materials Science and Electrochromic Materials
- The study on donor-acceptor polymeric electrochromic materials, employing pyridazine derivatives as acceptor units, explores their use in creating electrochromic devices. These findings contribute to the development of materials with applications in smart windows and displays, highlighting the versatility of pyridazine derivatives in materials science (Zhao et al., 2014).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O4/c1-28-16-5-3-2-4-14(16)23-18(27)17-15(26)10-11-25(24-17)12-6-8-13(9-7-12)29-19(20,21)22/h2-11H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEASBTHLKYODHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylsulfanylpyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2735424.png)
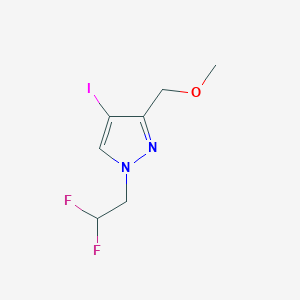
![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735426.png)
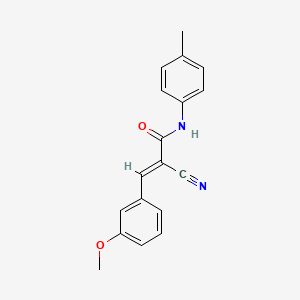
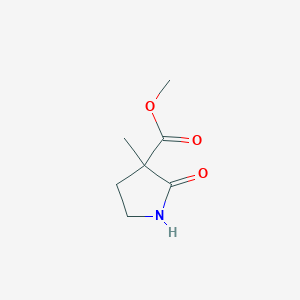
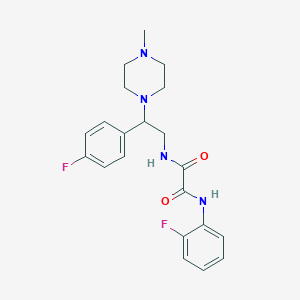
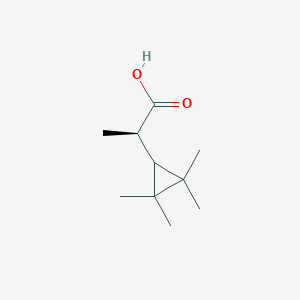
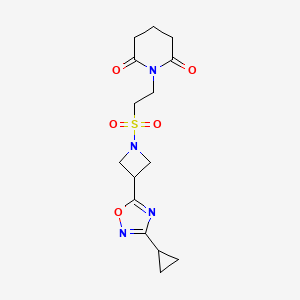

![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)
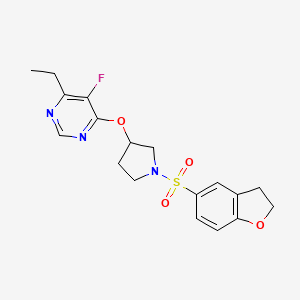
![2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2735442.png)
